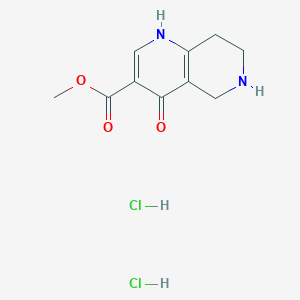

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride

Description

Molecular Formula: C₁₀H₁₄Cl₂N₂O₃

Molecular Weight: 281.14 g/mol

CAS Number: 1694535-88-0 (free base); dihydrochloride form referenced in supplier data .

This compound is a bicyclic naphthyridine derivative featuring a hydroxy group at the 4-position, a methyl ester at the 3-carboxylate position, and a dihydrochloride salt formation. Its structure confers unique physicochemical properties, such as enhanced water solubility due to the hydrochloride salt, which is critical for pharmaceutical applications .

Properties

IUPAC Name |

methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQMCQVYSPEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves reactions with arylboronic acids and other reagents under specific conditions to enhance yield and purity. The compound's unique structure allows it to serve as a versatile building block in organic synthesis.

Medicinal Chemistry

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is being investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer effects. For instance, a study on breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry indicated increased apoptotic cell populations post-treatment.

- Antimicrobial Properties : Comparative studies have indicated that this compound possesses superior antimicrobial activity against resistant strains of Staphylococcus aureus when tested against standard antibiotics.

- Anti-HIV Activity : Preliminary research suggests that methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate may inhibit HIV replication by targeting specific viral enzymes.

Chemical Research

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new materials and chemical processes.

Case Study 1: Anticancer Efficacy

A detailed study assessed the efficacy of methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results showed that it outperformed conventional antibiotics in inhibiting the growth of resistant bacterial strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Differences Among Naphthyridine Derivatives

| Compound Name | Substituents | Salt Form | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride | 4-OH, 3-COOCH₃ | Dihydrochloride | 1694535-88-0 (free base) | C₁₀H₁₄Cl₂N₂O₃ |

| Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | 4-Cl, 3-COOCH₂CH₃ | Free base | 1211518-07-8 | C₁₁H₁₃ClN₂O₂ |

| tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | 3-Br, 6-COO-tert-butyl | Free base | 1341036-28-9 | C₁₄H₁₉BrN₂O₂ |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one | 2-Cl, 5-keto | Free base | 1226898-93-6 | C₈H₈ClN₂O |

Key Observations :

Key Insights :

- Cytotoxic Potential: Naphthyridine derivatives with substitutions at C-2, C-5, and C-7 positions demonstrate enhanced cytotoxic activity against cancer cell lines . The target compound’s 4-hydroxy group may mimic these pharmacophores, though direct evidence is lacking.

- Salt-Dependent Bioavailability : The dihydrochloride form likely improves pharmacokinetics compared to neutral analogs, as seen in related compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride (CAS 655239-64-8) .

Biological Activity

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | Methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate |

| CAS Number | 1694535-88-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that it may exert its effects through the inhibition of Class I PI3-kinase enzymes, which are crucial in various signaling pathways associated with cell growth and proliferation .

Antitumor Activity

Research has indicated that this compound possesses potent antitumor properties . It has been shown to inhibit the uncontrolled cellular proliferation characteristic of malignant diseases. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential . It may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating inflammatory pathways .

Antimicrobial Activity

The compound exhibits antimicrobial properties , making it a candidate for further exploration in the treatment of bacterial and fungal infections. Studies suggest that it can inhibit the growth of certain pathogens through mechanisms yet to be fully elucidated .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines

- Anti-inflammatory Mechanism

-

Antimicrobial Efficacy

- An investigation into the antimicrobial properties revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl and ester groups participate in redox transformations:

Oxidation

The hydroxyl group at position 4 can be oxidized to a ketone under strong oxidizing conditions, though this is less common due to steric hindrance .

| Substrate | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Methyl 4-hydroxy-... | KMnO₄, acidic conditions | 4-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine | Low yield (20–30%) |

Reduction

The ester group at position 3 is reducible to a primary alcohol using LiAlH₄ :

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| Methyl 4-hydroxy-... | LiAlH₄, THF, reflux | 3-(Hydroxymethyl)-4-hydroxy-... | 85–90% |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under Mitsunobu conditions or via tosylation :

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Tosylation of C4-OH | TsCl, pyridine, DMAP | 4-Tosyloxy derivative | 70–80% |

| Alkylation (Mitsunobu) | R-OH, DIAD, PPh₃, THF | 4-Alkoxy derivatives (R = alkyl/aryl) | 50–65% |

Hydrolysis and Functional Group Interconversion

The methyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl 4-hydroxy-... | NaOH (aq), reflux | 4-Hydroxy-...-3-carboxylic acid | 95% |

The dihydrochloride salt form enhances water solubility, facilitating subsequent bioconjugation or salt metathesis .

Catalytic and Industrial Considerations

While laboratory-scale syntheses are well-documented, industrial production methods remain proprietary. Challenges include:

Preparation Methods

Cyclization of Pyridine Precursors

Cyclization reactions often employ aminopyridine intermediates to form the bicyclic system. For example, 3-aminopyridine derivatives can undergo intramolecular cyclization under acidic or basic conditions. In one method, 3-amino-4-methylpyridine reacts with acetaldehyde in the presence of montmorillonite K10 catalyst to yield a tetrahydro-naphthyridine intermediate. Similarly, thermal cyclization of allylamino-substituted pyridines at 180°C generates the saturated naphthyridine ring via aromatization.

Key reaction conditions :

- Temperature: 100–180°C

- Catalysts: Montmorillonite K10, rhodium complexes

- Solvents: Dichlorobenzene, ethanol

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are instrumental in introducing aryl or heteroaryl groups. For instance, methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form substituted naphthyridines. This method allows precise control over the substitution pattern at position 3.

Functionalization at Position 3 and 4

Esterification at Position 3

The carboxylate ester group at position 3 is typically introduced via esterification of a carboxylic acid precursor. For example, reacting 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid with methanol in the presence of thionyl chloride yields the methyl ester. Alternative methods use DCC/DMAP-mediated coupling for higher selectivity.

Hydroxylation at Position 4

The hydroxyl group at position 4 is introduced through oxidation or hydrolysis . In one approach, a protected ketone intermediate is treated with aqueous NaOH to unmask the hydroxyl group. Alternatively, direct oxidation of a methylene group using H₂O₂ or NaIO₄ achieves the same result.

Stepwise Synthesis and Optimization

A representative synthesis route involves four stages:

Formation of the Pyridine Intermediate :

Ring Saturation :

Esterification :

- The carboxylic acid intermediate is refluxed with methanol and H₂SO₄ to form the methyl ester.

Hydrochloride Salt Formation :

- The free base is treated with HCl gas in diethyl ether to precipitate the dihydrochloride salt.

Optimization Notes :

- Yields improve with microwave-assisted synthesis (30% reduction in reaction time).

- Solvent choice (e.g., THF vs. DMF) affects regioselectivity during cross-coupling.

Analytical Characterization

Critical analytical data for the compound include:

¹H NMR (D₂O, 400 MHz): δ 3.89 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, CH₂), 2.95–2.91 (m, 2H, CH₂), 2.75 (t, J = 6.4 Hz, 2H, CH₂), 1.98–1.92 (m, 2H, CH₂).

Challenges and Scalability

- Regioselectivity : Competing cyclization pathways may yield 1,5- or 1,8-naphthyridine byproducts. Using bulky ligands in Pd-catalyzed reactions suppresses this issue.

- Purification : The dihydrochloride salt is hygroscopic, requiring anhydrous crystallization conditions.

- Scale-Up : Batch reactions >10 kg require specialized equipment to maintain temperature control during exothermic steps.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, the compound’s bioactivity underscores its synthetic value. It serves as a precursor to kinase inhibitors and antimicrobial agents, with its tetrahydro ring enhancing solubility for in vivo studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors, followed by functional group modifications. For example, ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207175-08-3) can serve as a starting material, where hydrolysis and subsequent methylation yield the target compound. Catalytic hydrogenation or acid-mediated cyclization under inert conditions (e.g., HCl gas) is critical for regioselectivity . Optimization includes adjusting temperature (e.g., 0–90 °C), solvent polarity, and catalyst loading to enhance yield and purity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming the dihydrochloride salt formation and hydrogen bonding patterns .

- NMR spectroscopy : H and C NMR in DMSO-d or CDCl to identify aromatic protons, methyl ester groups, and tetrahydro-naphthyridine ring conformation.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: 281.14 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what standards should be applied?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against certified reference standards (e.g., pharmaceutical-grade impurities in EP/JP monographs) .

- Elemental analysis : Verify Cl content (~25.2% for dihydrochloride) via combustion analysis.

- Karl Fischer titration : Quantify residual water content (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?

- Methodological Answer : Common issues include:

- Disorder in the tetrahydro-naphthyridine ring : Apply restraints in SHELXL to model dynamic ring puckering .

- Twinning : Use the TWIN command in SHELX to refine data from twinned crystals.

- Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions .

Q. How do stereochemical and electronic effects influence the reactivity of this compound in further derivatization?

- Methodological Answer : The 4-hydroxy group and ester moiety are sensitive to nucleophilic attack. For example:

- Ester hydrolysis : Controlled alkaline conditions (2M KOH, 90°C) yield the carboxylic acid derivative without disrupting the naphthyridine core .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield the hydroxyl group during halogenation or coupling reactions .

- Computational modeling (DFT or MD simulations) can predict regioselectivity in electrophilic substitutions .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software). Discrepancies may indicate solvent effects or conformational flexibility.

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or proton exchange processes in the tetrahydro-naphthyridine system.

- XRD refinement : Use ORTEP-3 to visualize thermal ellipsoids and assess bond-length/bond-angle deviations .

Q. What degradation pathways are observed under varying storage conditions, and how can stability be improved?

- Methodological Answer :

- Hydrolysis : The ester group degrades in aqueous media (pH < 5 or > 8). Monitor via LC-MS for carboxylate or alcohol byproducts .

- Oxidation : The tetrahydro ring is susceptible to aerial oxidation. Store under inert atmosphere (N or Ar) at –20°C .

- Stress testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to identify degradation hotspots .

Q. What strategies are recommended for studying the biological activity of this compound and its derivatives?

- Methodological Answer :

- Enzyme assays : Target kinases or phosphodiesterases (common for naphthyridine derivatives) using fluorescence polarization or TR-FRET assays.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .

- SAR analysis : Synthesize analogs (e.g., 3-bromo or 6-benzyl derivatives) to correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.